![molecular formula C8H8BrN3O2 B11717683 [(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea](/img/structure/B11717683.png)
[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(E)-[(5-ブロモ-2-ヒドロキシフェニル)メチリデン]アミノ]尿素は、シッフ塩基類に属する化学化合物です。シッフ塩基は一般的に、第一アミンとカルボニル化合物の縮合によって生成されます。
準備方法
合成経路と反応条件
[(E)-[(5-ブロモ-2-ヒドロキシフェニル)メチリデン]アミノ]尿素の合成は、通常、5-ブロモ-2-ヒドロキシベンズアルデヒドと尿素を特定の条件下で反応させることで行われます。この反応は通常、エタノールやメタノールなどの溶媒中で行われ、混合物を加熱して縮合反応を促進します。 生成物はその後、再結晶またはその他の適切な方法で精製され、目的の化合物を高純度で得ます .
工業生産方法
[(E)-[(5-ブロモ-2-ヒドロキシフェニル)メチリデン]アミノ]尿素の具体的な工業生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスを拡大することになります。これには、収率を最大化し、不純物を最小限に抑えるために、温度、溶媒、反応時間などの反応条件を最適化することが含まれます。工業生産では、品質と効率の一貫性を確保するために、連続フローリアクターや自動化されたシステムが使用されることもあります。
化学反応の分析
反応の種類
[(E)-[(5-ブロモ-2-ヒドロキシフェニル)メチリデン]アミノ]尿素は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するキノンまたはその他の酸化された誘導体を形成するために酸化される可能性があります。
還元: 還元反応は、イミン基をアミン基に変換することができ、異なる誘導体をもたらします。
置換: 臭素原子は、求核置換反応によって他の官能基に置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や過酸化水素 (H₂O₂) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が一般的に使用されます。
置換: アジ化ナトリウム (NaN₃) やチオール (R-SH) などの求核剤は、置換反応に使用できます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される具体的な試薬や条件によって異なります。たとえば、酸化によりキノンが得られる場合があり、還元によりアミンが生成され、置換反応によりさまざまな置換誘導体が生成される可能性があります。
科学的研究の応用
[(E)-[(5-ブロモ-2-ヒドロキシフェニル)メチリデン]アミノ]尿素は、次のようないくつかの科学研究における応用があります。
作用機序
[(E)-[(5-ブロモ-2-ヒドロキシフェニル)メチリデン]アミノ]尿素の作用機序は、特定の分子標的との相互作用を伴います。この化合物は、金属イオンと配位錯体を形成することができ、その後、タンパク質やDNAなどの生物分子と相互作用する可能性があります。 これらの相互作用は、酵素活性の阻害、細胞プロセスの阻害、および癌細胞のアポトーシスの誘導につながる可能性があります . 具体的な経路と関与する分子標的は、特定の用途や使用状況によって異なります。
類似化合物の比較
類似化合物
- [(E)-[(5-ブロモ-2-ヒドロキシフェニル)メチリデン]アミノ]-N-(5-メチル-1,2-オキサゾール-3-イル)ベンゼンスルホンアミド
- N′-(5-ブロモ-2-ヒドロキシ-3-メトキシベンジリデン)-4-メトキシベンゾヒドラジド
- 4-{[1-(5-ブロモ-2-ヒドロキシ3-メトキシフェニル)メチリデン]アミノ}-1-メチル-2-フェニル-1,2-ジヒドロピラゾール-3-オン
独自性
[(E)-[(5-ブロモ-2-ヒドロキシフェニル)メチリデン]アミノ]尿素は、特定の官能基の組み合わせにより、独特の化学反応性と生物活性を示す点で独自です。金属イオンと安定な配位錯体を形成する能力は、他の類似化合物とは異なり、研究や産業におけるさまざまな用途において貴重な候補となっています。
類似化合物との比較
Similar Compounds
- [(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
- N′-(5-bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide
- 4-{[1-(5-bromo-2-hydroxy3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one
Uniqueness
[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable coordination complexes with metal ions sets it apart from other similar compounds, making it a valuable candidate for various applications in research and industry.
特性
分子式 |
C8H8BrN3O2 |
|---|---|
分子量 |
258.07 g/mol |
IUPAC名 |
[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C8H8BrN3O2/c9-6-1-2-7(13)5(3-6)4-11-12-8(10)14/h1-4,13H,(H3,10,12,14)/b11-4- |
InChIキー |
CIJGWMHMBHKRBR-WCIBSUBMSA-N |
異性体SMILES |
C1=CC(=C(C=C1Br)/C=N\NC(=O)N)O |
正規SMILES |
C1=CC(=C(C=C1Br)C=NNC(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate](/img/structure/B11717603.png)
![N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11717608.png)
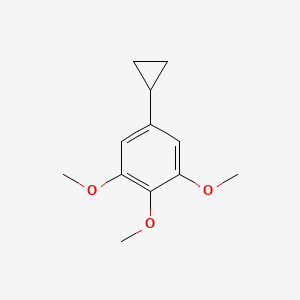



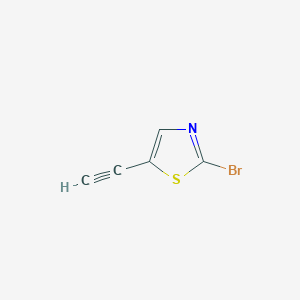
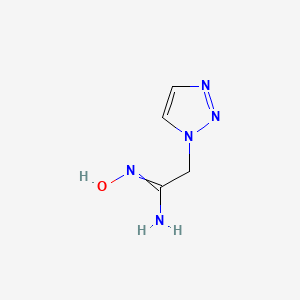
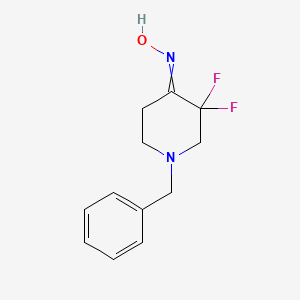
![(S)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11717690.png)
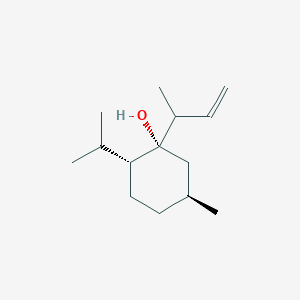


![[4-(1,3-Dioxolan-2-yl)-1,3-thiazol-2-yl]methanol](/img/structure/B11717707.png)
